3-Chloro-2,4,5-trifluorobenzoic acid
Overview
Description
3-Chloro-2,4,5-trifluorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H2ClF3O2 and its molecular weight is 210.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Science
3-Chloro-2,4,5-trifluorobenzoic acid is a valuable synthetic intermediate in the pharmaceutical industry and material science. Deng et al. (2015) developed a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, showcasing its utility in facilitating efficient chemical reactions. This synthesis involves Grignard exchange reactions and highlights the compound's significance in creating more efficient and environmentally friendly chemical processes (Deng et al., 2015).
Pharmaceutical Intermediates
Yu et al. (2015) synthesized 5-Chloro-2, 3, 4-Trifluorobenzoic acid, a key intermediate for preparing quinolone-3-carboxylic acid derivatives, from 2, 3, 4, 5-trifluorobenzoic acid. This process highlights the role of this compound in the pharmaceutical industry, particularly in the synthesis of compounds with potential therapeutic applications (Yu et al., 2015).
Crystallography and Molecular Structure
The crystal structure of this compound was analyzed by Quan and Sun (2012), providing insights into its molecular geometry and the formation of typical centrosymmetric carboxylic acid dimers. This research contributes to a deeper understanding of its structural properties and potential applications in crystallography and material science (Quan & Sun, 2012).
Green Chemistry and Environmental Concerns
Fu et al. (2016) explored the copper-catalyzed decarboxylation of 2,4,5-trifluorobenzoic acid in NH3-enriched high-temperature liquid water, addressing environmental concerns. This research demonstrates the compound's role in developing more sustainable and eco-friendly chemical processes, particularly in the synthesis of raw materials like 1,2,4-trifluorobenzene used for sitagliptin phosphate, a diabetes treatment (Fu et al., 2016).
Optical Properties and Charge Transfer
Jeyavijayan and Murugan (2020) investigated the molecular vibrations, optical properties, and intramolecular charge transfer interactions of 3-methoxy-2,4,5-trifluorobenzoic acid. Their work contributes to the understanding of the nonlinear optical properties and potential applications in photonic and electronic devices (Jeyavijayan & Murugan, 2020).
Mechanism of Action
Target of Action
It is known to be a useful synthetic intermediate , which suggests it may interact with various biological targets depending on the specific compounds it is used to synthesize.
Biochemical Pathways
It is known to be a useful synthetic intermediate in the synthesis of 3-hydroxyquinazoline-2,4-diones, which are known to have antibacterial properties .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Properties
IUPAC Name |
3-chloro-2,4,5-trifluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBESHLYCSZINAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370187 | |
Record name | 3-Chloro-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-77-3 | |
Record name | 3-Chloro-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2,4,5-trifluorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 3-chloro-2,4,5-trifluorobenzoic acid and how was it synthesized?
A1: this compound is an organic compound with the molecular formula C7H2ClF3O2 [, ]. The molecule consists of a benzene ring with a carboxyl group (-COOH) attached at one carbon atom. Additionally, three fluorine atoms and one chlorine atom are substituted on the benzene ring at positions 2, 4, 5, and 3 respectively.
Q2: Are there any interesting structural features observed in the solid state of this compound?
A2: Yes, X-ray crystallography studies reveal that the carboxyl group in this compound is twisted relative to the plane of the benzene ring by 6.8° []. This deviation from planarity might be influenced by the steric interactions between the carboxyl group and the neighboring fluorine and chlorine atoms. Furthermore, in the crystal lattice, pairs of molecules are linked together through O—H⋯O hydrogen bonds, forming centrosymmetric dimers typical of carboxylic acids []. These dimers further arrange themselves into sheets that stack parallel to the (-103) plane [].
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